molecular formula C16H26N2O B312262 N-(3-pyridinyl)undecanamide

N-(3-pyridinyl)undecanamide

Cat. No.: B312262
M. Wt: 262.39 g/mol
InChI Key: VJEYRDQHPUNPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Pyridinyl)undecanamide is an undecanamide derivative featuring a pyridinyl substituent at the 3-position. The undecanamide chain (11-carbon alkyl group) and pyridinyl moiety likely contribute to its electronic and steric properties, influencing photoluminescence efficiency and polymer solubility. Similar compounds, such as N-(5-iodoquinolin-8-yl)undecanamide, demonstrate that alkyl chain length and substituent type critically modulate optical performance in luminescent materials .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-pyridin-3-ylundecanamide

InChI

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-12-16(19)18-15-11-10-13-17-14-15/h10-11,13-14H,2-9,12H2,1H3,(H,18,19)

InChI Key

VJEYRDQHPUNPQE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CN=CC=C1

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(3-pyridinyl)undecanamide and structurally or functionally related compounds, highlighting key differences in molecular structure, properties, and applications.

Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Alkyl Chain Length Key Properties/Applications Quantum Yield (ΦF) Source
This compound 3-Pyridinyl group C11 Presumed ligand for organoboron polymers Not reported Inferred
N-(5-Iodoquinolin-8-yl)undecanamide 5-Iodoquinolin-8-yl group C11 Bidentate ligand; high luminescence efficiency 0.65
N-(Quinolin-8-yl)acetamide Quinolin-8-yl group C2 (acetamide) Lower quantum yield due to shorter chain 0.53
N-(2-Bromopyridin-3-yl)pivalamide 2-Bromopyridin-3-yl, pivalamide group C5 (pivalamide) Commercial availability; bromine enhances reactivity Not reported
N-(2-Hydroxypyridin-3-yl)acetamide 2-Hydroxypyridin-3-yl group C2 (acetamide) Hydroxyl group improves solubility Not reported
11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide Phenoxy, hydroxyphenyl groups C11 Polar groups enhance hydrogen bonding Not reported

Key Findings

Alkyl Chain Length: Longer alkyl chains (e.g., C11 in undecanamide derivatives) improve luminescence quantum yields in organoboron polymers by reducing aggregation-induced quenching . For example, N-(5-iodoquinolin-8-yl)undecanamide (ΦF = 0.65) outperforms N-(quinolin-8-yl)acetamide (ΦF = 0.53) due to its extended hydrophobic chain . Shorter chains (e.g., acetamide derivatives) may limit steric bulk, increasing intermolecular interactions and reducing efficiency.

Substituent Effects: Electron-withdrawing groups (e.g., iodine in N-(5-iodoquinolin-8-yl)undecanamide) enhance ligand rigidity and electron delocalization, boosting luminescence . Hydroxyl or bromine substituents (e.g., in N-(2-hydroxypyridin-3-yl)acetamide or N-(2-bromopyridin-3-yl)pivalamide) alter solubility and reactivity, making them suitable for divergent synthetic pathways .

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